乙基长春胺酯

描述

Ethyl vincaminate, also known as ethyl apovincaminate, is a derivative of the Vinca alkaloid vincamine, which is reported to increase cerebral blood flow and is used in Europe for treating cerebrovascular disorders . The synthesis of ethyl apovincaminate has been described, starting from vincamine, and involves the synthesis of simple derivatives such as vincaminic acid, apovincaminic acid, and apovincaminol .

Synthesis Analysis

The synthesis of vincamine itself has been achieved through various methods. One approach involves a five-step process using methyl dimethyl-phosphono-methoxy-acetate as a synthon for the pyruvic ester residue, starting from an aldehyde . Another enantioselective synthesis of natural vincamine starts from ethylpentenal and involves an intramolecular Mannich reaction of a silyl enol ether . Additionally, a formal synthesis of (+)-vincamine from a cyclopentanone derivative has been described, which also provides a potential intermediate for the synthesis of epimers of vincamine .

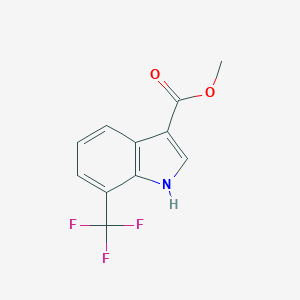

Molecular Structure Analysis

The molecular structure of ethyl vincaminate is closely related to that of vincamine, with the addition of an ethyl ester group. The synthesis of optically active vincamine involves the resolution of acid intermediates and the use of diastereomeric salts distinguishable by NMR . The intramolecular Mannich reaction used in the synthesis of vincamine also plays a crucial role in determining the stereochemistry of the final product .

Chemical Reactions Analysis

Ethyl apovincaminate is synthesized through a process that includes water elimination and esterification in one step from vincaminic acid . The metabolism of ethyl apovincaminate in rats involves hydroxylation at the indole moiety and the formation of conjugates, with the main urinary metabolite being apovincaminic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl vincaminate are not explicitly detailed in the provided papers. However, the metabolism study suggests that ethyl apovincaminate is well metabolized in rats, with a small fraction excreted in urine, indicating good bioavailability . The side effects observed in a study with healthy volunteers, such as bradycardia, faintness, and tinnitus, suggest that ethyl vincaminate has a significant physiological impact, which may limit its routine use without further safety and efficacy studies .

Relevant Case Studies

In a study with healthy male volunteers, ethyl apovincaminate was compared to vincamine for its effects on cerebral blood flow. The study found a small rise in cerebral blood flow during the second half of the infusion of both drugs, but the change was not significant. Side effects such as bradycardia, faintness, and tinnitus were reported, raising concerns about the routine use of these drugs . The metabolism of ethyl apovincaminate in rats has been studied, revealing that the compound is well metabolized with several metabolites identified, which could be relevant for understanding its pharmacokinetics in humans .

科学研究应用

脑血流增强:乙基阿扑长春胺酯(乙基长春胺酯的一种形式)已对其对脑血流的影响进行了研究。一项研究发现,虽然在药物输注期间脑血流略有增加,但变化并不显着,并且出现了心动过缓和耳鸣等副作用 (Lim、Cook 和 James,1980)。

神经保护作用:另一个应用是在神经保护领域。长春西汀(一种与乙基长春胺酯相关的化合物)已显示出神经保护的潜力。据观察,它可以减轻大鼠模型中的行为缺陷并减小病变大小和小胶质细胞活化,表明其具有神经保护的潜力 (Nyakas 等,2009)。

药理活性和生产:乙基长春胺酯治疗脑血管循环和血管性认知障碍的潜力已被强调。研究集中于使用内生真菌优化乙基长春胺酯的生产,这可以提高其在治疗中的可用性 (Ren 等,2018)。

神经保护作用机制:研究已经探索了长春西汀等化合物神经保护作用的潜在机制。已经发现它可以预防谷氨酸兴奋性毒性,这种毒性影响线粒体功能和神经元代谢,表明其在治疗脑血管疾病方面的潜力 (Tárnok 等,2008)。

合成和药代动力学:乙基阿扑长春胺酯的合成及其药代动力学一直是研究兴趣所在。研究集中于了解药物的代谢、分布和消除,这对于开发有效的治疗应用至关重要 (Vereczkey 等,1979)。

潜在的抗癌特性:最近的研究探索了长春胺(乙基长春胺酯从中衍生)的抗癌潜力。发现长春胺可作为肺癌细胞中的抗癌剂,为其在肿瘤学中的应用开辟了新途径 (Al-Rashed 等,2021)。

安全和危害

作用机制

Target of Action

Ethyl vincaminate, a derivative of vincamine , primarily targets the vascular system in the brain. It is known for its vasodilatory properties , which means it can expand blood vessels, thereby increasing blood flow .

Mode of Action

It is known that vincamine, from which ethyl vincaminate is derived, works by causingvasodilation . This process involves the relaxation of smooth muscle cells within the blood vessel walls, particularly in the large veins, large arteries, and smaller arterioles. The outcome is an increase in the diameter of these blood vessels, leading to an increase in blood flow .

Biochemical Pathways

Given its vasodilatory effects, it is likely to influence pathways related tovascular tone regulation and blood flow .

Pharmacokinetics

It is known that the main route of elimination for vincamine and its derivatives is throughester cleavage .

Result of Action

The primary result of ethyl vincaminate’s action is an increase in regional cerebral blood flow . This can potentially enhance oxygen and glucose supply to the brain, supporting better brain function and potentially alleviating symptoms of conditions like dementia .

生化分析

Biochemical Properties

It is known that vincamine, a related compound, has a vasodilatory property and is known to increase the regional cerebral blood flow

Cellular Effects

Vincamine, a related compound, has been shown to have a beneficial effect on brain disorders in elderly patients, such as memory disturbances, vertigo, transient ischemic deficits, and headache

Molecular Mechanism

It is known that vincamine, a related compound, exerts its effects through a vasodilatory property

Dosage Effects in Animal Models

Vincamine, a related compound, is used at a dose of 5 ml of an injectable solution containing 7.5 mg vincamine/ml or 35 to 40 mg per animal by intravenous or intramuscular route

属性

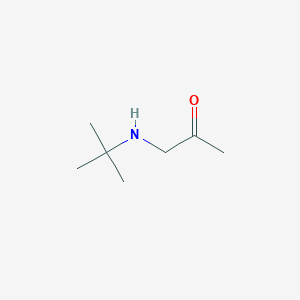

IUPAC Name |

ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMLLVHAALNSGZ-HJNYFJLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960604 | |

| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40163-56-2 | |

| Record name | Ethyl vincaminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40163-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (+)-cis-vincaminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040163562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL VINCAMINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6583YDK1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

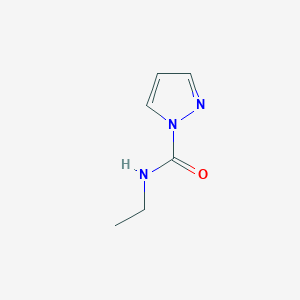

![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)